5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including those related to "5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]," often involves 1,3-dipolar cycloaddition reactions. For instance, complex spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] were efficiently synthesized through cycloaddition reactions of N-phenacylquinolinium bromides with 3-phenacylideneoxindoles, highlighting the regioselective and diastereoselective nature of these syntheses (Lei Wu, Jing Sun, & Chaoguo Yan, 2012). Similarly, another study reported the synthesis of hexahydro-1'H,8”H-dispiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine-2',7”-indolizin]-8”-ones via cycloaddition, further demonstrating the versatility of these approaches (Yulin Ling, Yulin Huang, & Xiaofang Li, 2021).
Molecular Structure Analysis
Spiro compounds are characterized by their unique molecular structures, where two or more rings are joined at a single atom. The molecular structure analysis often involves X-ray crystallography to elucidate the stereochemistry and confirm the regio- and diastereoselectivity of the synthesis processes. The studies mentioned above include detailed characterization data supporting the specific spiro configurations obtained through synthetic methods.
Chemical Reactions and Properties
Spiro compounds exhibit a wide range of chemical reactions, largely due to their multifaceted structural frameworks. They can undergo various transformations, including cycloadditions, condensations, and cyclizations, leading to a broad spectrum of chemical properties. For example, the synthesis of spiro compounds via a four-component reaction catalyzed by MgCl2 demonstrates the compounds' versatility and the reactions' efficiency and environmental friendliness (Tianhua Shen et al., 2015).
properties
IUPAC Name |
spiro[1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene-21,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-2-8-16-15(7-1)14-22(11-5-6-12-22)25-20(16)13-19-21(25)24-18-10-4-3-9-17(18)23-19/h1-4,7-10,13H,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLAIAKMLYNAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=CC5=NC6=CC=CC=C6N=C5N24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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